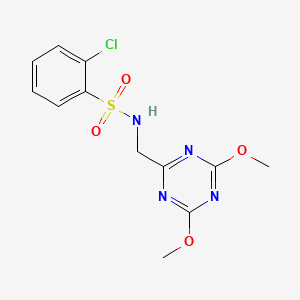

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide” is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides .

Synthesis Analysis

The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular formula of this compound is C5H6ClN3O2 . The molecular weight is 175.57 . The SMILES string is COc1nc(Cl)nc(OC)n1 .Chemical Reactions Analysis

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis

This compound is a white solid . The melting point is 71-74 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Peptide Coupling Agent

2-Chloro-4,6-dimethoxy-1,3,5-triazine: (CDMT) serves as a stable yet highly reactive peptide coupling agent. Peptide synthesis often involves linking amino acids to form longer peptide chains. CDMT facilitates this process by activating carboxylic acids, allowing them to react with amino groups. Its use ensures efficient peptide bond formation and minimizes side reactions. Researchers commonly employ CDMT in solid-phase peptide synthesis and other peptide-related studies .

Intermediate in Triazine Synthesis

CDMT acts as an intermediate in the synthesis of triazines. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. Researchers use CDMT to build more complex triazine derivatives, which find applications in materials science, pharmaceuticals, and agrochemicals. By modifying the substituents on the triazine ring, scientists can tailor properties such as solubility, stability, and reactivity .

Reductive Activation of Active Esters

CDMT can directly reduce active esters (such as acid chlorides or acid anhydrides) to aldehydes. This transformation is valuable in organic synthesis, especially when converting activated carboxylic acids to aldehydes. The resulting aldehydes can serve as versatile intermediates for further reactions. Researchers appreciate CDMT’s efficiency in this context .

Stable and Reactive Reagent for Amide Formation

CDMT’s stability and reactivity make it an excellent choice for amide-forming reactions. It efficiently couples amino acids or peptides to form amide bonds. This application extends beyond peptide synthesis and includes the preparation of amide-containing small molecules. The resulting amides are essential building blocks in drug discovery and chemical biology .

Synthesis of 2-Methylenebutyrolactone

CDMT participates in the synthesis of 2-methylenebutyrolactone, a versatile compound used in organic chemistry. This lactone can undergo further transformations to yield various functionalized products. Researchers value its synthetic utility in creating diverse molecular scaffolds .

Other Applications

Beyond the highlighted areas, CDMT’s reactivity and stability may find use in other chemical transformations, such as amidation reactions, heterocycle synthesis, and modification of functional groups. Researchers continue to explore its potential in diverse contexts .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWYQANIZWUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

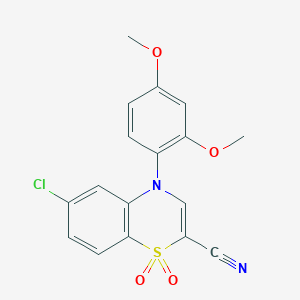

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)